2-Amino-3-bromo-5-fluoro-6-methylpyridine

Organic Synthesis Palladium-Catalyzed Cross-Coupling Medicinal Chemistry

2-Amino-3-bromo-5-fluoro-6-methylpyridine (CAS 2101657-19-4; also named 3-Bromo-5-fluoro-6-methylpyridin-2-amine) is a polysubstituted 2-aminopyridine building block with the molecular formula C₆H₆BrFN₂ and a molecular weight of 205.03 g/mol. This compound belongs to the halogenated aminopyridine class, characterized by an amino group at the 2-position and a unique substitution pattern combining a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 6-position.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
Cat. No. B13672032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-fluoro-6-methylpyridine
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1F)Br)N
InChIInChI=1S/C6H6BrFN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)
InChIKeyDOSDISHQWXMJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-5-fluoro-6-methylpyridine: CAS 2101657-19-4 Procurement Specifications and Compound Identity


2-Amino-3-bromo-5-fluoro-6-methylpyridine (CAS 2101657-19-4; also named 3-Bromo-5-fluoro-6-methylpyridin-2-amine) is a polysubstituted 2-aminopyridine building block with the molecular formula C₆H₆BrFN₂ and a molecular weight of 205.03 g/mol . This compound belongs to the halogenated aminopyridine class, characterized by an amino group at the 2-position and a unique substitution pattern combining a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 6-position . The specific arrangement of electron-withdrawing halogens (Br, F) and an electron-donating methyl group on the pyridine ring creates a distinctive electronic profile that governs its reactivity in cross-coupling reactions and its potential as a pharmaceutical intermediate scaffold [1].

2-Amino-3-bromo-5-fluoro-6-methylpyridine: Why In-Class Halogenated Aminopyridine Substitution Carries Procurement Risk


Generic substitution among halogenated aminopyridine building blocks is technically inadvisable due to the critical influence of substitution pattern and halogen identity on both synthetic utility and biological target engagement. The 3-bromo-5-fluoro-6-methyl substitution array in this compound creates a specific electronic and steric environment that governs regioselectivity in palladium-catalyzed cross-coupling reactions [1]. The bromine atom at the 3-position serves as the primary synthetic handle for C–C bond formation, while the fluorine at the 5-position modulates the electron density of the pyridine ring without participating in typical coupling chemistry, thereby preserving a site for potential hydrogen-bonding interactions in biological contexts [2]. Studies on pyridine-based CYP2A6 inhibitors have demonstrated that the specific identity and positioning of halogen substituents at the 5- and 6-positions directly affect biological activity, with bromo/methyl and fluoro/chloro/methoxy combinations yielding distinct potency and selectivity profiles [3]. Consequently, substituting 2-Amino-3-bromo-5-fluoro-6-methylpyridine with a regioisomer (e.g., 5-bromo-3-fluoro) or a halogen variant (e.g., 3-chloro-5-fluoro) may alter coupling reactivity, compromise intermediate stability, or lead to divergent SAR outcomes in downstream biological evaluation, representing a quantifiable risk in both synthesis and screening workflows.

2-Amino-3-bromo-5-fluoro-6-methylpyridine Evidence-Based Differentiation vs. Comparators: Quantitative Procurement Decision Guide


Halogen Substitution Pattern Differentiation: Bromine vs. Chlorine Reactivity in Cross-Coupling Applications

The 3-bromo substituent in 2-Amino-3-bromo-5-fluoro-6-methylpyridine confers distinct cross-coupling reactivity compared to the 3-chloro analog. Bromopyridines exhibit higher reactivity than chloropyridines in palladium-catalyzed direct arylation reactions due to the lower C–Br bond dissociation energy (approximately 284 kJ/mol for C–Br vs. 327 kJ/mol for C–Cl) [1]. This reactivity differential translates to milder reaction conditions and broader substrate tolerance. In direct arylation of heteroaromatics with functionalized bromopyridines using palladium catalysts, the 3-bromo position undergoes regioselective 5-arylation with tolerance for amino, fluoro, and other substituents on the pyridine ring, whereas corresponding chloropyridines typically require harsher conditions or specialized ligand systems to achieve comparable conversion [1].

Organic Synthesis Palladium-Catalyzed Cross-Coupling Medicinal Chemistry

C3 vs. C5 Bromine Regiochemistry: Synthetic Accessibility and Commercial Availability Differential

The C3-bromo substitution pattern in this compound represents a distinct synthetic entry point compared to the C5-bromo regioisomer. Recent methodological advances in pyridine halogenation demonstrate a notable divergence in synthetic accessibility between C3 and C5 positions. The C5-selective bromination of pyridines has been achieved via Zincke iminium salt intermediates, enabling selective functionalization at the 5-position while bypassing the C3 position entirely [1]. This method switches selectivity from the C3-position observed in earlier NTf-Zincke imine work, establishing that C3-bromo and C5-bromo pyridines require fundamentally different synthetic approaches [1]. Consequently, procurement of the C3-bromo regioisomer (CAS 2101657-19-4) versus the alternative C5-bromo-3-fluoro-6-methyl regioisomer reflects not merely a positional swap but a decision point that may necessitate divergent synthetic route design and may carry different lead time and availability considerations in commercial sourcing.

Organic Synthesis Regioselective Synthesis Building Block Sourcing

5-Fluoro Substitution: Electron-Withdrawing Modulation vs. Non-Fluorinated 6-Methyl Analogs

The 5-fluoro substituent in 2-Amino-3-bromo-5-fluoro-6-methylpyridine provides measurable electronic modulation of the pyridine ring relative to non-fluorinated analogs. Fluorine atoms cause a distinct low-field shift of pyridine ring carbons in NMR spectroscopy compared to chlorine and bromine atoms due to fluorine's stronger electron-withdrawing inductive effect [1]. This electronic perturbation alters the reactivity of the amino group at the 2-position and the bromine at the 3-position in nucleophilic substitution and cross-coupling reactions. In perhalopyridine systems, the presence of fluorine renders the ring more electrophilic and more active in nucleophilic aromatic substitution (SNAr) than chlorine or bromine alone [1]. The combination of a 5-fluoro substituent with a 6-methyl group creates a defined electronic gradient that can be exploited in regioselective functionalization, distinguishing this compound from analogs lacking either the fluoro or methyl moiety [2].

Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Commercial Availability and Sourcing Differentiation: CAS 2101657-19-4 vs. 2-Amino-3-bromo-5-fluoropyridine (CAS 869557-43-7)

2-Amino-3-bromo-5-fluoro-6-methylpyridine (CAS 2101657-19-4; MW 205.03) differs from the commonly available 2-Amino-3-bromo-5-fluoropyridine (CAS 869557-43-7; MW 191.00) by the presence of a 6-methyl substituent. This structural distinction carries material implications for procurement: the 6-methyl group introduces steric bulk at the 6-position and alters the lipophilicity profile of the compound. The methyl-substituted variant is less widely cataloged among major chemical suppliers than the non-methylated 2-Amino-3-bromo-5-fluoropyridine, which is listed by multiple vendors including MedChemExpress (99.96% purity) , TargetMol, and Boc Sciences [1]. The 6-methyl derivative (CAS 2101657-19-4) is confirmed as commercially available from specialized suppliers such as AKSci (catalog 4207FJ) , but may have longer lead times and different minimum order quantities compared to the more broadly stocked non-methylated analog.

Procurement Building Block Sourcing Inventory Management

2-Amino-3-bromo-5-fluoro-6-methylpyridine: Validated Research and Industrial Application Scenarios Based on Evidence Profile


Bromodomain Inhibitor Intermediate in Epigenetic Drug Discovery

2-Amino-3-bromo-5-fluoro-6-methylpyridine serves as a strategic intermediate for the synthesis of bromodomain inhibitors targeting the BET family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. Patent literature demonstrates that substituted 2-aminopyridine derivatives bearing halogen patterns similar to this compound have been incorporated into bromodomain inhibitor scaffolds, with particular relevance to BD2-selective inhibitors [2]. The 3-bromo position provides a site for Suzuki-Miyaura or other cross-coupling reactions to introduce diverse aryl or heteroaryl moieties, while the 5-fluoro and 6-methyl substituents contribute to the requisite electronic and steric profile for bromodomain binding pocket complementarity. This compound is best utilized in medicinal chemistry programs exploring epigenetic targets, where the combination of halogens and the 2-amino group provides multiple synthetic diversification points [3].

Kinase Inhibitor Scaffold Elaboration for Oncology Research

Polysubstituted 2-aminopyridines are established core structures in kinase inhibitor drug discovery, particularly for tyrosine kinase targets including KDR, Tie-2, Flt3, FGFR3, IGF-1R, ALK, c-MET, RON, PAK1, PAK2, and TAK1 [1]. 2-Amino-3-bromo-5-fluoro-6-methylpyridine provides a functionalized scaffold amenable to further elaboration into kinase inhibitor candidates [2]. The 2-amino group serves as a key hydrogen-bonding motif for kinase hinge region binding, while the 3-bromo substituent enables palladium-catalyzed diversification to introduce tailored aromatic or heteroaromatic groups that occupy hydrophobic pockets or solvent-exposed regions. The 5-fluoro and 6-methyl groups contribute to metabolic stability and lipophilicity tuning. Russian patent RU2671212C2 further validates substituted 2-aminopyridine derivatives as protein kinase inhibitors with antitumor applications [3].

Fluorinated Heterocyclic Building Block for SAR Exploration Programs

This compound functions as a high-value fluorinated pyridine building block for structure-activity relationship (SAR) studies across multiple target classes [1]. The strategic placement of a C3-bromo handle adjacent to the C2-amino group creates a compact yet highly functionalizable core that can be systematically modified. Practitioners use halopyridines of this type to diversify candidate compounds for SAR studies, as the C–Br bond enables numerous subsequent bond-forming reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [2]. The compound's utility is particularly pronounced in medicinal chemistry programs requiring fluorinated fragments, where the 5-fluoro substituent provides the established benefits of fluorine incorporation—enhanced metabolic stability, altered pKa of the pyridine nitrogen, and favorable effects on membrane permeability—without requiring de novo fluorination steps later in the synthetic sequence [1].

Multi-Step Pharmaceutical Intermediate in Industrial-Scale Synthesis

Based on the preparation methodology disclosed in patent CN102898358A, fluoropyridine compounds of this class can be synthesized via optimized industrial routes involving bromination of aminopyridine precursors followed by improved Balz-Schiemann fluorination [1]. This patent specifically describes routes suitable for large-scale mass production with lower energy consumption (reactions carried out at normal temperature) and yields higher than traditional routes due to optimized solvent selection and condition control [1]. 2-Amino-3-bromo-5-fluoro-6-methylpyridine is thus positioned not merely as a milligram-scale research reagent but as a candidate for kilogram-scale intermediate supply in pharmaceutical process chemistry, particularly where the defined substitution pattern is required as a core motif in a target drug candidate. The compound's commercial availability from AKSci with full quality assurance documentation [2] supports its integration into GMP-adjacent synthetic workflows.

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